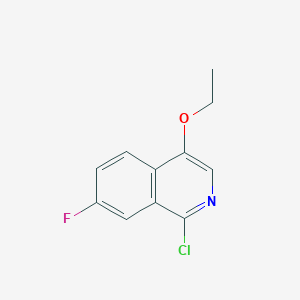

1-Chloro-7-fluoro-4-ethoxyisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9ClFNO |

|---|---|

Molecular Weight |

225.64 g/mol |

IUPAC Name |

1-chloro-4-ethoxy-7-fluoroisoquinoline |

InChI |

InChI=1S/C11H9ClFNO/c1-2-15-10-6-14-11(12)9-5-7(13)3-4-8(9)10/h3-6H,2H2,1H3 |

InChI Key |

MFBYMAMKRJJXRL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CN=C(C2=C1C=CC(=C2)F)Cl |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Regioselectivity in the Chemistry of 1 Chloro 7 Fluoro 4 Ethoxyisoquinoline Analogues

Detailed Mechanistic Investigations of Key Transformations

The functionalization of the 1-chloro-7-fluoro-4-ethoxyisoquinoline core can proceed through several distinct mechanistic manifolds, each offering unique opportunities for synthetic diversification.

Nucleophilic Addition-Elimination Pathways

Nucleophilic aromatic substitution (SNAr) is a cornerstone of isoquinoline (B145761) chemistry, particularly at the C1 position. quimicaorganica.org The presence of a chlorine atom at C1 in analogues like 1-chloro-7-fluoro-4-ethoxyisoquinoline renders this position highly susceptible to nucleophilic attack. The mechanism is a two-step addition-elimination process. quimicaorganica.org

Nucleophilic Addition: An incoming nucleophile (Nu-) attacks the electrophilic C1 carbon, leading to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. The aromaticity of the pyridine (B92270) ring is temporarily disrupted. The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. quimicaorganica.orgquora.com The stability of this intermediate is crucial for the reaction to proceed. quimicaorganica.org

Elimination of Leaving Group: In the subsequent step, the leaving group (in this case, the chloride ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the C1-substituted isoquinoline product.

This pathway is highly favored at the C1 and C3 positions of the isoquinoline ring system due to the ability of the nitrogen atom to stabilize the anionic intermediate through resonance. iust.ac.ir For 1-haloisoquinolines, this reaction occurs readily at the C1 position. iust.ac.ir The ethoxy group at C4, being an electron-donating group, may slightly decrease the electrophilicity of the isoquinoline system but the powerful activation provided by the ring nitrogen and the C1-halogen ensures that this pathway remains a dominant reactive route.

Radical-Mediated Processes (e.g., Photo-induced, Hydrogen Atom Transfer)

Radical-mediated reactions offer a complementary approach to functionalizing the isoquinoline core, often with different regiochemical outcomes compared to ionic pathways. These processes can be initiated through various means, including photoredox catalysis or chemical radical initiators. acs.orgnih.gov

A prominent example is the Minisci reaction, which involves the reaction of a protonated heteroaromatic compound with a nucleophilic radical. iust.ac.irnih.gov For an analogue like 1-chloro-7-fluoro-4-ethoxyisoquinoline, the reaction would proceed as follows:

Radical Generation: A radical (R•) is generated from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation).

Radical Addition: The electron-deficient protonated isoquinoline ring is attacked by the nucleophilic radical. This addition preferentially occurs at the C1 and C3 positions due to the enhanced electrophilicity of these sites upon N-protonation.

Rearomatization: The resulting radical cation intermediate is then oxidized, losing a hydrogen atom to regenerate the aromatic system and yield the functionalized product.

Photo-induced processes, often employing photocatalysts that can be excited by visible light, provide a mild and efficient way to generate the necessary radical species. acs.orgnih.gov For instance, visible light can mediate the generation of acyl radicals which can then engage in Minisci-type reactions. nih.gov Hydrogen Atom Transfer (HAT) is another key mechanism where a catalyst, often in an excited state, abstracts a hydrogen atom from a substrate to generate a carbon-centered radical, which can then be coupled with the isoquinoline ring. nih.govnih.gov The regioselectivity of these radical additions can be complex, influenced by both the electronic properties of the radical and the substituted isoquinoline. researchgate.net

C-H Activation Mechanisms

Direct C-H activation has become a powerful strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. nih.gov These reactions are typically catalyzed by transition metals such as palladium, rhodium, or ruthenium. mdpi.comresearchgate.net The mechanism often involves the use of a directing group (DG) to control regioselectivity. mdpi.comnih.gov

For isoquinoline analogues, the nitrogen atom itself can act as an endogenous directing group, facilitating C-H activation at the adjacent C8 position. However, installing an external directing group at other positions can enable functionalization at various sites. The general catalytic cycle for a directed C-H activation/annulation reaction can be described as:

Coordination: The transition metal catalyst coordinates to the directing group. mdpi.com

C-H Activation: The metal center then selectively cleaves a nearby C-H bond, typically an ortho-C-H bond, to form a metallacyclic intermediate. This step is often the rate-determining step and can proceed via several pathways, including concerted metalation-deprotonation (CMD), oxidative addition, or sigma-bond metathesis. nih.gov

Insertion/Coupling: The metallacycle reacts with a coupling partner (e.g., an alkyne or alkene). researchgate.net

Reductive Elimination: The final step involves reductive elimination from the metal center to form the C-C or C-heteroatom bond of the product and regenerate the active catalyst. mdpi.com

The electron-rich nature of the 4-ethoxyisoquinoline (B6159013) system could potentially facilitate oxidative addition steps in certain C-H activation cycles. The fluoro and chloro substituents may also influence the electronic properties of the various C-H bonds, thereby affecting their reactivity.

Temporary Dearomatization-Rearomatization Sequences

A sophisticated strategy for functionalizing isoquinolines, particularly at positions not easily accessible by other means like C4, involves a sequence of temporary dearomatization followed by rearomatization. acs.org This approach circumvents the typical reactivity patterns of the aromatic system.

A representative mechanism for C4-alkylation is as follows: acs.org

Nucleophilic Addition (Dearomatization): The sequence is initiated by the nucleophilic addition of a reagent (e.g., benzoic acid) to the C1 position of the isoquinoline. This addition disrupts the aromaticity of the pyridine ring, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.org

Electrophilic Trapping: The resulting enamine-like dihydroisoquinoline is nucleophilic at the C4 position and can react with an added electrophile (e.g., a Michael acceptor like a vinyl ketone). acs.orgd-nb.info

Elimination (Rearomatization): The intermediate then eliminates the initial nucleophile (e.g., benzoic acid) to restore the aromaticity of the isoquinoline ring, resulting in a C4-functionalized product. acs.org

This strategy is powerful because it leverages the intrinsic reactivity of the dearomatized intermediate, which is distinct from the parent aromatic heterocycle. nih.govacs.org It has been shown that substitution at the C1 position, such as with a chloro group, can sterically hinder the initial nucleophilic addition, thereby inhibiting this reaction pathway. acs.org

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) on the isoquinoline nucleus is generally more challenging than on electron-rich carbocyclic aromatic rings and typically requires harsh conditions. shahucollegelatur.org.in The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, especially under acidic conditions where the nitrogen is protonated. shahucollegelatur.org.in Therefore, electrophilic substitution occurs preferentially on the benzene (B151609) ring at the C5 and C8 positions. iust.ac.ir

The general mechanism follows a two-step process: wikipedia.orgmasterorganicchemistry.com

Electrophilic Attack: The π-system of the benzene ring attacks an electrophile (E+), forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. wikipedia.orglibretexts.org

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Factors Governing Regiochemical Outcomes

The regioselectivity of reactions on substituted isoquinolines like 1-chloro-7-fluoro-4-ethoxyisoquinoline is a complex interplay of electronic effects, steric hindrance, and reaction mechanism.

| Reaction Type | Preferred Position(s) | Governing Factors |

| Nucleophilic Substitution | C1 | Strong activation by ring nitrogen; presence of a good leaving group (Cl). quimicaorganica.org |

| Radical Substitution (Minisci) | C1, C3 | Protonation activates the pyridine ring, making C1 and C3 the most electrophilic sites. iust.ac.ir |

| C-H Activation | C8 (undirected), or site-specific with Directing Group (DG) | Proximity to the coordinating nitrogen atom (for C8) or the installed DG. nih.govnih.gov |

| Dearomatization-Rearomatization | C4 | Mechanism proceeds via a 1,2-dihydroisoquinoline intermediate, which is nucleophilic at C4. acs.org |

| Electrophilic Substitution | C5, C8 | The pyridine ring is deactivated; substitution occurs on the less deactivated benzene ring. iust.ac.irshahucollegelatur.org.in |

Electronic Effects:

Nitrogen Atom: The ring nitrogen is strongly electron-withdrawing, deactivating the entire ring system to electrophilic attack but strongly activating the C1 and C3 positions to nucleophilic attack. quora.com

Ethoxy Group (C4): As an electron-donating group, it increases the electron density of the molecule, particularly on the benzene ring, potentially facilitating electrophilic substitution.

Fluoro Group (C7): This is an electronegative, deactivating group for electrophilic substitution but directs incoming electrophiles to the ortho and para positions (C6 and C8).

Chloro Group (C1): This group is deactivating for electrophilic substitution. More importantly, it serves as an excellent leaving group in nucleophilic substitution reactions.

Steric Hindrance: Steric bulk can play a decisive role in regioselectivity. For instance, in dearomatization-rearomatization sequences, a bulky substituent at the C1 position can completely shut down the reaction by preventing the initial nucleophilic attack. acs.org Similarly, for C-H activation reactions, the accessibility of a C-H bond to the metal catalyst is crucial.

Reaction Mechanism: The inherent mechanism of a reaction is a primary determinant of its regiochemical outcome. As outlined in the table above, nucleophilic, radical, and electrophilic pathways target fundamentally different positions on the isoquinoline core. Likewise, strategies like C-H activation (controlled by directing groups) and dearomatization-rearomatization (controlled by intermediate reactivity) provide access to otherwise disfavored substitution patterns. nih.govd-nb.info This mechanistic diversity is key to the selective functionalization of complex isoquinoline analogues.

Influence of Existing Substituents (Chloro, Fluoro, Ethoxy) on Reactivity and Positional Selectivity

The isoquinoline nucleus is inherently electron-deficient, particularly in the pyridine ring, making it susceptible to nucleophilic attack. The presence of substituents can either enhance or diminish this reactivity and direct incoming nucleophiles to specific positions. In the case of 1-Chloro-7-fluoro-4-ethoxyisoquinoline, the combined electronic effects of the substituents create a unique reactivity profile.

The chloro group at the 1-position is a key determinant of the molecule's reactivity. Halogens at the 1-position of the isoquinoline ring are known to be excellent leaving groups in nucleophilic aromatic substitution reactions. iust.ac.ir This is due to the stabilization of the Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom of the isoquinoline ring system. openmedicinalchemistryjournal.com The inductive electron-withdrawing effect of the chlorine atom further enhances the electrophilicity of the C1 carbon, making it the primary site for nucleophilic attack.

| Substituent | Position | Electronic Effect | Influence on Reactivity at C1 |

| Chloro | 1 | -I, Good Leaving Group | Strong activation for SNAr |

| Fluoro | 7 | -I | General electron withdrawal, minor influence on C1 |

| Ethoxy | 4 | +R, -I | Modulates overall electron density, minor influence on C1 |

The primary site of reactivity for 1-Chloro-7-fluoro-4-ethoxyisoquinoline in nucleophilic substitution reactions is predicted to be the C1 position, leading to the displacement of the chloride ion. The general mechanism for this transformation is expected to follow a two-step addition-elimination pathway, as is typical for SNAr reactions on electron-deficient heteroaromatics.

Table of Predicted Regioselectivity in SNAr Reactions of 1-Chloro-7-fluoro-4-ethoxyisoquinoline with Various Nucleophiles

| Nucleophile | Predicted Major Product | Rationale |

| Ammonia (NH₃) | 1-Amino-7-fluoro-4-ethoxyisoquinoline | Nucleophilic attack at the highly activated C1 position, displacing chloride. |

| Sodium Methoxide (NaOCH₃) | 7-Fluoro-1-methoxy-4-ethoxyisoquinoline | Strong nucleophile attacks the most electrophilic carbon (C1). |

| Alkylthiolate (RS⁻) | 1-(Alkylthio)-7-fluoro-4-ethoxyisoquinoline | Soft nucleophile prefers the activated C1 position for substitution. |

Advanced Chemical Transformations and Scaffold Diversification of 1 Chloro 7 Fluoro 4 Ethoxyisoquinoline

Synthetic Utility of the Chloro and Fluoro Groups for Further Derivatization

No specific research findings on the derivatization of the chloro and fluoro groups of 1-Chloro-7-fluoro-4-ethoxyisoquinoline have been identified.

Transformations Involving the Ethoxy Moiety

There is no available data on transformations involving the ethoxy moiety of 1-Chloro-7-fluoro-4-ethoxyisoquinoline.

Strategies for Constructing Fused or Polycyclic Systems from the 1-Chloro-7-fluoro-4-ethoxyisoquinoline Core (e.g., Pyrrolo[2,1-a]isoquinolines)

While the synthesis of pyrrolo[2,1-a]isoquinolines from 1-chloroisoquinoline (B32320) precursors is a known methodology, no specific examples starting from 1-Chloro-7-fluoro-4-ethoxyisoquinoline have been found in the literature.

Development of Libraries of Related Isoquinoline (B145761) Derivatives for Chemical Space Exploration

No documented efforts on the development of chemical libraries based on the 1-Chloro-7-fluoro-4-ethoxyisoquinoline scaffold have been reported in the public domain.

Computational and Theoretical Investigations Applied to 1 Chloro 7 Fluoro 4 Ethoxyisoquinoline and Its Derivatives

Quantum Chemical Investigations of Electronic Structure and Stability (e.g., DFT, MP2)

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are widely used to calculate the electronic structure and predict the stability of organic molecules, including substituted isoquinolines. researchgate.netresearchgate.net

DFT has become a particularly popular tool due to its balance of computational cost and accuracy. researchgate.net For a molecule like 1-chloro-7-fluoro-4-ethoxyisoquinoline, DFT calculations can determine key geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. The substituents on the isoquinoline (B145761) core—chlorine, fluorine, and ethoxy groups—significantly influence its electronic landscape. The electron-withdrawing nature of the halogen atoms (Cl and F) and the electron-donating character of the ethoxy group create a complex distribution of electron density across the aromatic system.

Table 1: Representative Theoretical Electronic Properties of a Substituted Isoquinoline Note: These values are illustrative and representative of what would be calculated for a molecule like 1-chloro-7-fluoro-4-ethoxyisoquinoline using DFT methods.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions. rsc.org By calculating the potential energy surface for a reaction, researchers can identify intermediates, transition states, and the energetic barriers that govern the reaction rate. rsc.org This is particularly valuable for the synthesis and functionalization of complex molecules like substituted isoquinolines, where multiple reaction pathways may compete. researchgate.netpharmaguideline.comthieme-connect.de

For reactions involving isoquinoline derivatives, such as electrophilic aromatic substitution or palladium-catalyzed cross-coupling, DFT calculations can model the entire catalytic cycle. rsc.org This allows for the identification of the RDS, which could be, for example, oxidative addition, C-H activation, or reductive elimination. rsc.org Understanding the RDS is critical for optimizing reaction conditions to improve yields and reaction times. pku.edu.cn

Many organic reactions proceed through one or more intermediates. The relative stability of these intermediates can significantly influence the course of the reaction and the distribution of final products. Computational methods can calculate the energies of various possible intermediates, providing insight into which pathways are more favorable. nih.gov For instance, in the synthesis of isoquinolines, different cyclization pathways may lead to different isomers. thieme-connect.de By comparing the calculated energies of the intermediates and the transition states leading to them, the most likely product can be predicted. This predictive power is essential for designing selective synthetic routes. thieme-connect.de

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step Note: The values represent a sample calculation for a single step in a reaction involving a substituted isoquinoline, illustrating the relative energies computed to map a reaction pathway.

Prediction of Regioselectivity and Reactivity Profiles

Regioselectivity—the preference for a reaction to occur at one position over another—is a central concept in organic synthesis. researchgate.net For an aromatic system like 1-chloro-7-fluoro-4-ethoxyisoquinoline, the existing substituents strongly direct the position of further chemical reactions. Computational methods offer a quantitative way to predict these outcomes. rsc.orgrsc.org

The reactivity of different sites on the molecule towards electrophilic or nucleophilic attack can be predicted by analyzing various calculated properties. These include:

Partial Atomic Charges: Sites with higher negative charge are more susceptible to electrophilic attack, while positively charged sites are targets for nucleophiles.

Frontier Molecular Orbital (FMO) Densities: The distribution of the HOMO and LUMO across the molecule can indicate the most reactive sites. For an electrophilic attack, the reaction is likely to occur at the atom with the largest HOMO density. For a nucleophilic attack, the site with the highest LUMO density is favored.

Fukui Functions: These functions provide a more sophisticated measure of the change in electron density at a specific site upon the addition or removal of an electron, thereby indicating susceptibility to nucleophilic or electrophilic attack, respectively.

For 1-chloro-7-fluoro-4-ethoxyisoquinoline, the electron-donating ethoxy group would be expected to activate the ring towards electrophilic substitution, primarily at positions ortho and para to it. Conversely, the electron-withdrawing halogens deactivate the ring but also direct incoming electrophiles to their ortho and para positions. Computational models can resolve these competing influences by calculating the stability of the sigma-complex intermediates formed during substitution at each possible position. nih.gov The pathway with the most stable intermediate and the lowest transition state energy is the one that is most likely to be observed experimentally. nih.gov

Molecular Modeling and Simulation Approaches to Isoquinoline Chemistry

Beyond quantum chemical calculations that focus on the electronic structure of single molecules, molecular modeling and simulation techniques explore the behavior of molecules on a larger scale and over time. researchgate.net These methods are particularly relevant for understanding how isoquinoline derivatives interact with their environment, such as solvents or biological macromolecules. nih.gov

Molecular Dynamics (MD) simulations, for example, use classical mechanics to model the movements of atoms in a system over time. nih.gov This can provide insights into the conformational flexibility of a molecule and its interactions with surrounding solvent molecules. For isoquinoline derivatives being developed as potential drugs, MD simulations are used to study the stability of a ligand-protein complex. nih.govmdpi.com By simulating the complex for nanoseconds or longer, researchers can observe how the ligand settles into the binding pocket and assess the durability of key interactions like hydrogen bonds and hydrophobic contacts. mdpi.com

Molecular docking is another critical computational technique, especially in medicinal chemistry. researchgate.net It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking algorithms score different binding poses based on factors like intermolecular forces and shape complementarity. For isoquinoline derivatives, docking studies can identify potential biological targets and rationalize structure-activity relationships, guiding the design of more potent and selective compounds. researchgate.netnih.gov

Perspectives and Future Directions in 1 Chloro 7 Fluoro 4 Ethoxyisoquinoline Research

Innovation in Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic molecules like 1-Chloro-7-fluoro-4-ethoxyisoquinoline traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. A key future direction lies in the development of sustainable and green synthetic routes.

Key Areas for Innovation:

Green Catalysis: The use of heterogeneous catalysts, such as bimetallic nanoparticles, can offer high efficiency and recyclability, minimizing waste. nih.gov Ruthenium(II) complexes in biodegradable solvents like PEG-400 have shown promise for the synthesis of isoquinoline (B145761) derivatives through C-H/N-N bond activation, providing high atom economy and a reusable catalytic system. nih.gov

Biocatalysis: Employing enzymes or whole-cell systems for the synthesis of isoquinoline alkaloids is an emerging green alternative. nih.gov Biocatalytic methods can offer high stereoselectivity and operate under mild, aqueous conditions, reducing the need for harsh organic solvents and reagents.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and scalability. nih.govresearchgate.net For a molecule like 1-Chloro-7-fluoro-4-ethoxyisoquinoline, a multi-step flow synthesis could streamline the introduction of the chloro, fluoro, and ethoxy groups in a more efficient and automated manner.

Solvent-Free and Alternative Solvents: Research into solvent-free reaction conditions or the use of greener solvents like water or deep eutectic solvents can significantly reduce the environmental impact of synthesis. crimsonpublishers.comamerigoscientific.com

| Sustainable Method | Potential Advantages for 1-Chloro-7-fluoro-4-ethoxyisoquinoline Synthesis |

| Green Catalysis | High atom economy, catalyst recyclability, reduced waste. |

| Biocatalysis | High selectivity, mild reaction conditions, use of aqueous media. |

| Flow Chemistry | Improved safety, precise reaction control, scalability, potential for automation. |

| Solvent-Free/Alternative Solvents | Reduced environmental impact, lower cost, simplified purification. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The functionalization of the isoquinoline core is crucial for tuning its properties and exploring its potential applications. Future research should focus on developing novel reaction pathways to selectively modify the 1-Chloro-7-fluoro-4-ethoxyisoquinoline scaffold.

Promising Reaction Pathways and Catalysts:

C-H Functionalization: Transition-metal catalyzed C-H activation is a powerful tool for the direct introduction of functional groups onto the isoquinoline ring, avoiding the need for pre-functionalized starting materials. researchgate.net Catalytic systems based on rhodium(III), palladium, and cobalt have been successfully employed for the C-H functionalization of isoquinolines and related heterocycles. researchgate.netmdpi.com

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to generate radical intermediates for the functionalization of heterocycles. researchgate.netrsc.orgnih.gov This approach could be used to introduce a variety of substituents onto the 1-Chloro-7-fluoro-4-ethoxyisoquinoline core under ambient conditions.

Bimetallic Catalysis: The cooperative action of two different metal catalysts can enable novel transformations and enhance reaction selectivity and efficiency. nih.govcrimsonpublishers.com Bimetallic systems could be designed to facilitate complex cascade reactions for the construction or functionalization of the isoquinoline ring. researchgate.net

Enzyme-Catalyzed Reactions: The use of enzymes can provide unparalleled selectivity in the modification of complex molecules. amerigoscientific.com Future work could explore the use of engineered enzymes for the regioselective functionalization of the 1-Chloro-7-fluoro-4-ethoxyisoquinoline structure.

| Reaction Pathway/Catalyst | Potential Application for 1-Chloro-7-fluoro-4-ethoxyisoquinoline |

| C-H Functionalization | Direct introduction of various functional groups at specific positions. |

| Photoredox Catalysis | Mild and efficient functionalization via radical pathways. |

| Bimetallic Catalysis | Enhanced selectivity and efficiency in complex transformations. |

| Enzyme-Catalyzed Reactions | Highly selective and environmentally friendly modifications. |

Advanced Characterization Techniques for Complex Isoquinoline Architectures

Given that 1-Chloro-7-fluoro-4-ethoxyisoquinoline is a potentially novel and complex molecule, its unambiguous structural characterization is paramount. Future research will necessitate the use of a suite of advanced analytical techniques.

Essential Characterization Methods:

Multidimensional NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be essential for assigning the proton and carbon signals and establishing the connectivity of the atoms within the molecule. wikipedia.org For halogenated compounds, 19F NMR will also be crucial.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be vital for determining the exact mass and elemental composition. researchgate.net Tandem mass spectrometry (MS/MS) can provide valuable information about the fragmentation patterns, aiding in structural elucidation. organic-chemistry.orgmdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, confirming the connectivity and stereochemistry. nih.gov This technique will be invaluable for validating the structure of 1-Chloro-7-fluoro-4-ethoxyisoquinoline and its derivatives.

Fluorescence Spectroscopy: Isoquinoline derivatives often exhibit interesting photophysical properties. nih.govnih.govrsc.org Fluorescence spectroscopy can be used to characterize the emission and excitation spectra, quantum yields, and solvatochromic behavior, which is particularly relevant for the development of fluorescent probes.

Computational Methods: Density Functional Theory (DFT) and other computational approaches can be used to predict spectroscopic properties (NMR, UV-Vis) and to aid in the interpretation of experimental data, providing deeper insights into the electronic structure and conformation of the molecule. researchgate.net

| Technique | Information Provided |

| Multidimensional NMR | Atomic connectivity, proton and carbon assignments. |

| Mass Spectrometry | Elemental composition, molecular weight, fragmentation patterns. |

| X-ray Crystallography | Definitive 3D molecular structure. |

| Fluorescence Spectroscopy | Photophysical properties (absorption, emission, quantum yield). |

| Computational Methods | Predicted spectroscopic data, electronic structure, conformation. |

Strategic Design for Chemical Probe Development

The unique substitution pattern of 1-Chloro-7-fluoro-4-ethoxyisoquinoline makes it an attractive scaffold for the development of chemical probes for biological research.

Design Strategies for Isoquinoline-Based Probes:

Fluorescent Probes: The inherent fluorescence of many isoquinoline derivatives can be harnessed to create probes for bioimaging. crimsonpublishers.com By strategically introducing functional groups that interact with specific analytes or cellular components, "turn-on" or ratiometric fluorescent probes can be designed. researchgate.net

Affinity-Based Probes: The chloro and fluoro substituents can be exploited for further functionalization to attach reactive groups for covalent labeling of biological targets or affinity tags (e.g., biotin) for target identification and pull-down experiments.

"Clickable" Probes: The incorporation of "clickable" functional groups, such as alkynes or azides, would allow for the facile conjugation of the isoquinoline scaffold to other molecules of interest using click chemistry. nih.govnih.gov This modular approach is highly valuable for creating a diverse range of probes for various applications. sigmaaldrich.com

Enzyme Activity Probes: The isoquinoline core can be designed to mimic the substrate of a particular enzyme. Upon enzymatic conversion, a change in fluorescence or another detectable signal can be generated, allowing for the real-time monitoring of enzyme activity. amerigoscientific.com

| Probe Type | Design Principle | Potential Application | | :--- | :--- | | Fluorescent Probes | Modulation of fluorescence upon binding to a target. | Bioimaging, sensing of ions or biomolecules. | | Affinity-Based Probes | Covalent labeling or affinity tagging of biological targets. | Target identification and validation. | | "Clickable" Probes | Modular assembly via click chemistry. | Rapid generation of diverse probes. | | Enzyme Activity Probes | Enzyme-mediated signal generation. | Monitoring enzyme kinetics in real-time. |

Q & A

Q. What spectroscopic techniques are recommended for characterizing 1-Chloro-7-fluoro-4-ethoxyisoquinoline, and how should data be interpreted?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substitution patterns. The chloro and fluoro substituents induce distinct deshielding effects: fluoro typically causes upfield shifts in adjacent protons, while chloro may downfield-shift aromatic protons. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretch at ~550–600 cm⁻¹, C-F at ~1000–1100 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, the ethyl ether group may fragment via cleavage of the C-O bond . Table 1: Key Spectral Signatures

| Technique | Expected Data | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 (aromatic H) | Isoquinoline ring protons |

| ¹³C NMR | ~160 ppm (C-F) | Fluorine-coupled carbon |

| IR | 1100 cm⁻¹ (C-F) | Fluorine stretch |

Q. What synthetic routes are effective for preparing 1-Chloro-7-fluoro-4-ethoxyisoquinoline?

- Methodological Answer : Common routes involve cyclization of substituted anilines with ethoxyacetylene derivatives under acidic conditions. For example:

- Route A : React 2-chloro-3-fluoroaniline with ethyl propiolate in polyphosphoric acid (PPA) at 120°C, yielding 65–75% product after recrystallization .

- Route B : Use palladium-catalyzed cross-coupling to introduce the ethoxy group post-cyclization, achieving higher regioselectivity (~82% yield) .

Critical Note : Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., ethyl acetate/hexane) for purification.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using high-performance liquid chromatography (HPLC):

- Acidic conditions (pH 2–3) : Hydrolysis of the ethoxy group occurs above 60°C, forming 4-hydroxy derivatives.

- Basic conditions (pH 10–12) : Degradation via nucleophilic aromatic substitution (Cl/F displacement) is observed.

Use Arrhenius plots to extrapolate shelf-life at room temperature. Store in anhydrous, inert atmospheres to minimize decomposition .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural determination?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refinement. For twinned

- Apply the TWIN/BASF commands to model twin domains.

- Validate using R-factor convergence (<5% difference between R₁ and wR₂).

For disorder in the ethoxy group, employ PART/SUMP constraints to refine occupancy ratios. Cross-validate with density functional theory (DFT)-optimized geometries to resolve ambiguities .

Q. What strategies address contradictory reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Analyze electronic effects using Hammett plots or DFT calculations. The electron-withdrawing Cl and F substituents deactivate the isoquinoline ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄ with CuI co-catalyst). If Suzuki-Miyaura coupling fails, switch to Ullmann-type conditions (e.g., CuI/1,10-phenanthroline in DMF at 100°C). Confirm intermediates via in-situ IR or mass spectrometry .

Q. How should researchers evaluate conflicting pharmacological data (e.g., varying IC₅₀ values) in studies of this compound?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Compare assay conditions (e.g., cell lines, incubation times). For instance, Jurkat vs. HEK293 cells may yield divergent IC₅₀ due to metabolic differences.

- Novelty : Use meta-analysis to identify outliers. If the compound acts as a kinase inhibitor, validate via competitive ATP-binding assays.

- Ethical/Relevant : Ensure cytotoxicity controls (e.g., MTT assays) are included to distinguish specific vs. nonspecific effects .

Q. Table 2: Common Pitfalls in Pharmacological Studies

| Issue | Resolution |

|---|---|

| Variable cell viability protocols | Standardize using CLSI guidelines |

| Lack of positive controls | Include staurosporine for kinase inhibition assays |

Data Analysis and Reporting

Q. How to statistically analyze structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer : Use multivariate regression (e.g., partial least squares, PLS) to correlate substituent electronic parameters (σ, π) with bioactivity. For example:

Q. What computational methods predict the compound’s metabolic pathways?

- Methodological Answer : Employ in silico tools:

- Phase I metabolism : Use StarDrop’s DEREK or MetaSite to identify sites of oxidation (e.g., ethoxy group → hydroxylation).

- Phase II conjugation : Predict glucuronidation using GLUE (GStar’s UDP-glucuronosyltransferase database).

Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.